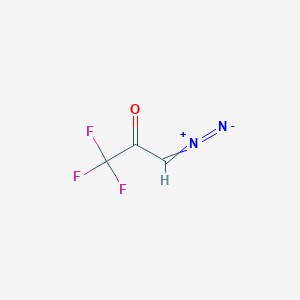

3-diazo-1,1,1-trifluoropropan-2-one

Description

Properties

IUPAC Name |

3-diazo-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOIRQNGXNVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-diazo-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The general reaction scheme is as follows:

CF3COCH3+CH2N2→CF3COCHN2+CH4

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to manage the reactivity of diazomethane and ensure consistent product quality .

Chemical Reactions Analysis

3-Diazo-1,1,1-trifluoropropan-2-one undergoes a variety of chemical reactions, including:

Wolff Rearrangement: This photochemical reaction involves the conversion of the diazo compound into a ketene intermediate, which can further react to form carboxylic acids or esters.

Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with alkenes or alkynes to form five-membered heterocycles.

Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted trifluoromethyl ketones

Common reagents used in these reactions include photochemical catalysts, alkenes, alkynes, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Heterocycles

One of the primary applications of 3-diazo-1,1,1-trifluoropropan-2-one is in the synthesis of heterocyclic compounds, specifically 1,3-thiazoles. The compound can react with thiourea or thioamides under Lewis acid catalysis to yield trifluoromethylated 1,3-thiazoles. These reactions often involve the use of boron trifluoride etherate as a catalyst, promoting the formation of thiocarbonyl ylides that subsequently cyclize to form the desired thiazole products. The general reaction scheme is as follows:

Case Study: Synthesis of 2-Amino-4-trifluoromethyl-1,3-thiazoles

In a recent study, this compound was reacted with thiourea in tetrahydrofuran (THF) under reflux conditions. The reaction yielded 2-amino-4-trifluoromethyl-1,3-thiazole in a moderate yield (35%). Further optimization led to improved yields by altering reaction conditions and using alternative solvents like dimethoxyethane .

Functionalization of Pharmaceuticals

The fluorinated derivatives synthesized from this compound have shown potential as building blocks for pharmaceuticals. For instance, the resulting 2-amino-4-trifluoromethyl-1,3-thiazole has been utilized to create analogues of known drugs such as Fanetizole and Lotifazole. These compounds exhibit enhanced biological activity due to the introduction of fluorine atoms, which can significantly alter the pharmacokinetic properties of drugs .

Microtubule Stabilization Studies

Research has also indicated that certain derivatives of diazo compounds can stabilize microtubules (MTs), which are critical for cellular structure and function. Compounds derived from this compound have been investigated for their ability to enhance MT stability through interactions with tubulin. This application is particularly relevant in developing therapeutics for neurodegenerative diseases like Alzheimer's disease .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Synthesis of Heterocycles | Formation of 1,3-thiazoles via reaction with thiourea | Moderate yields achieved; optimization improved outcomes |

| Pharmaceutical Functionalization | Development of drug analogues with enhanced activity | Fluorinated derivatives show increased biological activity |

| Microtubule Stabilization | Potential therapeutic candidates for neurodegenerative diseases | Stabilization observed; promising for Alzheimer's treatment |

Mechanism of Action

The mechanism of action of 3-diazo-1,1,1-trifluoropropan-2-one involves the generation of reactive intermedi

Biological Activity

3-Diazo-1,1,1-trifluoropropan-2-one is a diazo compound with notable potential in various biological applications due to its unique chemical structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its trifluoromethyl group which enhances its reactivity and stability. The compound has a boiling point of approximately 25°C at reduced pressure (133 Pa) and exhibits unique photochemical properties that facilitate its use in synthetic organic chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The diazo group allows for the generation of reactive intermediates that can participate in various nucleophilic substitution reactions.

- Carbene Formation : Upon thermal or photolytic decomposition, this compound can generate trifluoromethylcarbene, which is a highly reactive species capable of engaging in cyclopropanation and other transformations .

Biological Applications

Research has indicated several biological applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of these compounds.

- Cancer Therapeutics : The ability to generate reactive intermediates positions this compound as a candidate for developing novel anticancer agents. Its interaction with cellular targets such as tubulin has been explored in various studies .

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Case Study 1: Tubulin Interaction

In a study investigating microtubule-stabilizing agents, derivatives containing the trifluoropropan-2-one moiety showed differential binding affinities to tubulin. These interactions were linked to changes in cellular phenotypes associated with neurodegenerative diseases .

Case Study 2: Synthesis and Application

The synthesis of cyclopropanes using this compound as a carbene precursor demonstrated high yields and selectivity. This method was applied in generating biologically active compounds with potential therapeutic effects .

Data Summary

The following table summarizes key findings related to the biological activities associated with this compound:

| Study | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Electrophilic reactivity | Compounds showed significant antimicrobial activity against various strains. |

| Study 2 | Cancer Therapeutics | Carbene formation | Derivatives displayed cytotoxic effects on cancer cell lines through tubulin targeting. |

| Study 3 | Synthesis Applications | Nucleophilic substitution | High yields in cyclopropanation reactions using engineered catalysts. |

Comparison with Similar Compounds

Reactivity

- Diazo Group vs. Thioether/Thiol : The diazo group in this compound enables [3+2] cycloadditions, while OTFP’s octylthio group enhances enzyme inhibition via transition-state mimicry .

- Halogenated Derivatives : Dichloro and dibromo analogs (e.g., 3,3-dichloro- and 1,1-dibromo-) exhibit increased electrophilicity, favoring nucleophilic substitutions. Hydration (as in 3,3-dichloro hydrate) modulates reactivity .

Research Findings and Challenges

- OTFP’s Inhibition Mechanism : ¹⁹F NMR studies confirm OTFP acts as a transition-state analog for acetylcholinesterase, providing insights into insecticide design .

- Microwave-Assisted Synthesis : For this compound, microwave irradiation reduces reaction times and improves yields in thiazole synthesis .

- Stability Issues : Diazocarbonyl compounds require careful handling due to thermal instability, whereas halogenated derivatives (e.g., dichloro/bromo) are more stable but pose environmental concerns .

Q & A

Q. What are the established synthetic routes for 3-diazo-1,1,1-trifluoropropan-2-one, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis typically involves diazo transfer reactions to trifluoromethyl ketones or condensation of trifluoroacetone derivatives with diazo reagents. Key steps include:

- Diazo Transfer : Reacting 1,1,1-trifluoropropan-2-one with diazo donors (e.g., tosyl azide) in the presence of a base (e.g., DBU) under anhydrous conditions .

- Solvent Optimization : Polar aprotic solvents like THF or DMF improve reagent solubility, while controlled temperatures (0–25°C) minimize side reactions .

- Yield Enhancement : Purification via column chromatography or recrystallization ensures >90% purity. Reaction monitoring by TLC or in situ NMR is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR Analysis : NMR is crucial for confirming trifluoromethyl groups (δ ≈ -70 ppm). NMR identifies diazo protons (δ 5.0–6.0 ppm) .

- IR Spectroscopy : Strong absorbance near 2100–2200 cm confirms the diazo group. Stretching bands for C=O (1700–1750 cm) and CF (1100–1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW 154.03 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound in cycloaddition reactions?

Discrepancies often arise from competing reaction pathways (e.g., [3+2] vs. [2+1] cycloadditions). Methodological strategies include:

- Computational Modeling : DFT calculations predict transition states and regioselectivity, clarifying dominant pathways .

- Kinetic Studies : Monitoring reaction progress via in situ IR or HPLC identifies intermediates (e.g., carbonyl ylides) and competing mechanisms .

- Steric/Electronic Tuning : Introducing electron-withdrawing groups on substrates directs reactivity toward desired products .

Q. What strategies optimize the use of this compound in synthesizing fluorinated heterocycles with high enantioselectivity?

- Chiral Catalysis : Employing Rh(II) or Cu(I) complexes with chiral ligands (e.g., BOX or PyBOX) induces asymmetry in cyclopropanation or aziridination .

- Solvent Effects : Low-polarity solvents (e.g., toluene) enhance stereocontrol by reducing background reactivity .

- Substrate Design : Pre-organizing substrates via hydrogen-bonding templates (e.g., urea derivatives) improves enantiomeric excess (ee >90%) .

Biological and Material Science Applications

Q. How can this compound be utilized in enzyme inhibition studies?

- Mechanism-Based Inhibition : The compound’s electrophilic diazo group reacts with nucleophilic residues (e.g., cysteine or serine) in enzyme active sites. Kinetic assays (IC, ) quantify potency .

- Fluorine Tagging : NMR tracks inhibitor binding in real time, enabling structural resolution of enzyme-inhibitor complexes .

Q. What methodologies enable the incorporation of this compound into polymer surface modifications?

- Photochemical Grafting : UV irradiation initiates diazo decomposition, generating carbenes that insert into C–H bonds on polymer surfaces. XPS or contact angle measurements validate functionalization .

- Covalent Organic Frameworks (COFs) : The compound serves as a crosslinker in COF synthesis, with porosity analyzed via BET surface area measurements .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported yields for reactions involving this compound?

Q. What statistical frameworks are recommended for analyzing dose-response data in biological studies using this compound?

- Nonlinear Regression : Fit data to Hill-Langmuir equations (e.g., GraphPad Prism) to determine EC and cooperativity coefficients .

- Error Propagation Analysis : Bootstrap resampling or Monte Carlo simulations account for variability in triplicate assays .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.